molecular formula C15H18N2O2 B7514222 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one

4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one

Cat. No. B7514222
M. Wt: 258.32 g/mol
InChI Key: NEFWUANQYYGMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one, also known as ABP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The molecule is a potent inhibitor of serine proteases, which play important roles in a variety of physiological processes. ABP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying these processes in both in vitro and in vivo settings.

Mechanism of Action

4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one works by irreversibly inhibiting serine proteases through the formation of a covalent bond between the inhibitor and the active site of the enzyme. This mechanism of action has been well-studied, and has been shown to be highly specific for serine proteases. 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one has been used to study the activity of a wide range of serine proteases, including thrombin, trypsin, and chymotrypsin.
Biochemical and Physiological Effects:
4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects, including the inhibition of blood coagulation, inflammation, and immune response. 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one has also been shown to have antiviral and anticancer properties, making it a valuable tool for studying these processes as well. The biochemical and physiological effects of 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one have been extensively studied, and have led to a better understanding of the role of serine proteases in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one in lab experiments is its high specificity for serine proteases. This allows researchers to study the activity of these enzymes in a highly controlled manner, without interfering with other biological processes. 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one is also relatively easy to synthesize, making it a readily available tool for researchers. However, one of the limitations of using 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one. One area of interest is the development of new inhibitors that are even more specific and potent than 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one. Another area of interest is the use of 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one in the development of new therapeutics for a wide range of diseases, including cancer and viral infections. Finally, the use of 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one in the study of the role of serine proteases in aging and age-related diseases is another area of potential future research.

Synthesis Methods

The synthesis of 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one involves several steps, starting with the preparation of the key intermediate, 4-(azetidine-1-carbonyl)-1-benzylpyrrolidine. This intermediate is then reacted with a suitable acid chloride to yield the final product, 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one. The synthesis of 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one has been optimized over the years, and several different methods are now available.

Scientific Research Applications

4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one has been extensively used in scientific research as a tool for studying the role of serine proteases in various physiological processes. Serine proteases are involved in a wide range of biological functions, including blood coagulation, inflammation, and immune response. 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one has been used to study the activity of these proteases in vitro and in vivo, and has been shown to be a valuable tool for understanding their roles in these processes.

properties

IUPAC Name

4-(azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-9-13(15(19)16-7-4-8-16)11-17(14)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFWUANQYYGMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one

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